molecular formula C12H14ClNO3S B1378804 1-Benzoylpiperidine-3-sulfonyl chloride CAS No. 1461715-30-9

1-Benzoylpiperidine-3-sulfonyl chloride

Cat. No.: B1378804
CAS No.: 1461715-30-9
M. Wt: 287.76 g/mol
InChI Key: XGJLQARAHNNNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoylpiperidine-3-sulfonyl chloride is a chemical compound with the molecular formula C12H14ClNO3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

1-Benzoylpiperidine-3-sulfonyl chloride can be synthesized through several routes. One common method involves the reaction of benzoyl chloride with piperidine in the presence of a base, followed by sulfonylation with chlorosulfonic acid. The reaction conditions typically include:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzoylpiperidine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzoylpiperidine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Benzoylpiperidine-3-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

1-Benzoylpiperidine-3-sulfonyl chloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-benzoylpiperidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c13-18(16,17)11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJLQARAHNNNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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